“(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine” (DHTP) is a key intermediate for the preparation of (S)-duloxetine, an important antidepressant drug . The molecular weight of DHTP is 186.3 .
The synthesis of (S)-DHTP is achieved by asymmetric bioreduction. Various recombinant carbonyl reductases were evaluated for asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP) to produce (S)-DHTP. The NADPH-dependent carbonyl reductase CR2 was identified as the suitable candidate, giving (S)-DHTP in absolute configuration .
The molecular formula of DHTP is C9H15NOS . For more detailed structural information, you may refer to resources such as the NIST Chemistry WebBook .
The fusion protein involving CR2 and glucose dehydrogenase (CR2-L-GDH) was constructed to further improve cofactor regeneration and resulted catalytic efficiency of the enzymatic reduction .
DHTP is classified as an organic compound, specifically a secondary amine due to the presence of two methyl groups attached to the nitrogen atom. Its structure includes a hydroxy group and a thiophene ring, making it relevant in medicinal chemistry, particularly in the development of pharmaceuticals targeting mood disorders.
The synthesis of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is primarily achieved through asymmetric bioreduction. The following details outline the synthesis process:
An alternative method involves the reduction of 2-thienyl 2-(dimethylamino)ethyl ketone hydrochloride using sodium borohydride, which also leads to the formation of (S)-DHTP .
The molecular structure of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine can be described as follows:
The crystal structure analysis reveals that hydrogen bonding occurs between molecules, forming centrosymmetric dimers through O—HN interactions .
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine participates in several significant chemical reactions:
These reactions highlight DHTP's versatility as an intermediate in synthetic pathways leading to complex organic molecules used in therapeutics .
The mechanism of action for (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is primarily linked to its role as a precursor for Duloxetine, which acts as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism involves:
Research indicates that structural modifications around the thienyl and hydroxy groups can significantly affect binding affinity and biological activity .
The physical and chemical properties of (S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine are critical for its application in drug formulation:
Property | Value |
---|---|
Molecular Weight | 185.29 g/mol |
Log P (Octanol-water partition) | 1.2 |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are essential for understanding how DHTP can be handled and utilized in laboratory and industrial settings .
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine has several important applications:
(S)-(-)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine (common synonyms: (S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol, (S)-DHTP) is a pivotal chiral intermediate in the synthesis of (S)-duloxetine, a potent serotonin-norepinephrine reuptake inhibitor. This section comprehensively examines the chemical synthesis and process optimization strategies for this critical building block, focusing on chiral resolution, biocatalytic reduction, solvent engineering, and crystallization methodologies.
Industrial synthesis of enantiomerically pure (S)-DHTP frequently employs diastereomeric salt crystallization as a separation strategy. The racemic mixture of N,N-Dimethyl-3-hydroxy-3-(2-thienyl)propanamine is treated with chiral resolving agents to form distinct crystalline diastereomers that can be physically separated. (S)-Mandelic acid serves as a highly effective resolving agent due to its complementary molecular geometry and hydrogen-bonding capabilities with the target molecule [1]. The process involves dissolving the racemic alcohol and (S)-mandelic acid in a solvent system such as ethanol-water or isopropanol-water under controlled temperature conditions (typically 40-50°C). Upon cooling, the (S)-DHTP/(S)-mandelate salt preferentially crystallizes as a white solid, while the undesired (R)-enantiomer remains predominantly in the mother liquor.
The resolution efficiency is critically dependent on the solvent composition and crystallization kinetics. Ethanol-water mixtures (3:1 to 5:1 v/v) typically yield optimal crystal morphology and enantiomeric excess (>99% ee) when cooled gradually from 50°C to 0–5°C over 4–6 hours [1]. Following separation, the diastereomeric salt is treated with a base such as sodium hydroxide or potassium hydroxide in an immiscible solvent system (e.g., toluene-water). This liberates the free (S)-alcohol into the organic phase, while the mandelate anion partitions into the aqueous layer. Subsequent solvent evaporation yields enantiomerically enriched (S)-DHTP.
Table 1: Process Parameters for Diastereomeric Salt Resolution Using (S)-Mandelic Acid
Parameter | Optimal Conditions | Effect on Resolution Efficiency |
---|---|---|
Solvent System | Ethanol-Water (4:1 v/v) | Higher ee% vs. alcoholic solvents alone |
Racemate/Resolving Agent Ratio | 1:0.5 to 1:0.6 molar | Lower ratios reduce yield; higher ratios promote (R)-crystallization |
Crystallization Temperature Profile | 50°C → 5°C over 5 hours | Rapid cooling reduces ee% |
Basification Agent | 10% NaOH in toluene-water | Complete liberation of free alcohol |
Typical Yield | 32-35% per cycle (theoretical max 50%) | Improves with mother liquor recycling |
The racemization of the undesired (R)-enantiomer is essential for economic viability. This is achieved under basic conditions (e.g., potassium tert-butoxide in toluene) at elevated temperatures (80-110°C) via reversible enolization. Efficient racemization enables recycling of the unwanted isomer back into the resolution process, significantly improving overall yield [1].
Biocatalytic asymmetric reduction of the prochiral ketone precursor, N,N-Dimethyl-3-keto-3-(2-thienyl)-1-propanamine (DKTP), provides an environmentally benign route to (S)-DHTP with exceptional stereocontrol. Several enzymatic systems demonstrate high efficiency:
Recombinant Carbonyl Reductase Fusion Enzymes: The fusion enzyme CR2-L-GDH, which combines a carbonyl reductase (CR2) with glucose dehydrogenase (GDH) in a single polypeptide chain, significantly enhances cofactor regeneration efficiency. This engineered biocatalyst utilizes the co-substrate glucose to regenerate NADPH required for ketone reduction. At substrate loadings of 20 g/L DKTP, the fusion system achieves 97.66% yield and >99.9% ee within 8 hours, yielding a space-time productivity of 2.44 g/L/h – substantially higher than free enzyme combinations. The proximity effect minimizes NADPH diffusion losses, allowing lower cofactor concentrations (0.1 mmol/L NADP⁺) [2].
Whole-Cell Biocatalysts: Wild-type and engineered microbial strains offer self-sufficient cofactor regeneration. Candida tropicalis PBR-2 MTCC 5158 whole cells catalyze DKTP reduction (1 g/L substrate) to (S)-DHTP with >99% ee and 84–88% conversion under optimized conditions (30°C, pH 7.0, 250 g/L resting cells) [6]. Candida viswanathii MTCC 5158 produces an intracellular carbonyl reductase that reduces DKTP and related aryl ketones with high (S)-selectivity. Response Surface Methodology (RSM) optimization of fermentation parameters (mannitol 2.5%, yeast extract 1.25%, Ca²⁺ 0.025 M, initial pH 6.5) increased enzyme yield 2.3-fold compared to unoptimized media [3].
Short-Chain Dehydrogenase/Reductases (SDRs): ChKRED12, a recombinant 3-oxoacyl-acyl-carrier-protein reductase from Chryseobacterium sp., exhibits broad substrate specificity and high activity toward β-keto esters and amino ketones. When coupled with glucose dehydrogenase (GDH), this NADPH-dependent enzyme completely reduces 100 g/L ethyl 3-oxo-3-(2-thienyl)propanoate (a duloxetine precursor analog) within 12 hours, yielding enantiopure (S)-alcohol (>99% ee). This demonstrates exceptional substrate tolerance for bioreduction [8].
Table 2: Biocatalytic Systems for Asymmetric Synthesis of (S)-DHTP
Biocatalyst | Substrate Concentration | Yield (%) | ee (%) | Productivity | Key Advantage |
---|---|---|---|---|---|
CR2-L-GDH (fusion enzyme) | 20 g/L DKTP | 97.66 | >99.9 | 2.44 g/L/h | Efficient cofactor channeling |
Candida tropicalis PBR-2 | 1 g/L DKTP | 84-88 | >99 | ~0.04 g/L/h (whole cell) | No external cofactor required |
Candida viswanathii (optimized) | Not specified | Increased 2.3-fold enzyme yield | >99 | Not reported | RSM-optimized enzyme production |
ChKRED12 + GDH | 100 g/L (analog) | ~100 | >99 | 8.3 g/L/h | Exceptional substrate tolerance |
Solvent selection critically influences yield, enantioselectivity, and ease of product isolation in both chemical and enzymatic syntheses of (S)-DHTP:
Resolution and Extraction: Aromatic hydrocarbons (toluene, xylenes) effectively dissolve racemic DHTP and facilitate acid-base extraction steps due to their immiscibility with water and favorable partition coefficients for the free base. Following mandelate salt decomposition, toluene efficiently extracts (S)-DHTP from alkaline aqueous solutions. Back-extraction into dilute acids (e.g., sulfuric acid) allows further purification, with the final free base liberated under alkaline conditions [1].
Biocatalytic Reactions: Aqueous-organic biphasic systems enhance substrate solubility and mitigate product inhibition in enzymatic reductions. Methyl tert-butyl ether (MTBE) and ethyl acetate exhibit excellent biocompatibility with carbonyl reductases and glucose dehydrogenase while enabling efficient product recovery. For the CR2-L-GDH fusion enzyme, pure aqueous buffers suffice due to the moderate substrate loading (20 g/L). However, higher substrate concentrations necessitate co-solvents; isopropanol (10-30% v/v) improves DKTP solubility without significant enzyme denaturation [2].
Crystallization and Isolation: Anti-solvent crystallization achieves high purity and recovery. Water or n-heptane addition to concentrated (S)-DHTP solutions in ethanol, isopropanol, or ethyl acetate induces crystallization. The solvent composition dramatically influences crystal morphology, purity, and residual solvent levels. Ethyl acetate/n-heptane mixtures typically yield free-flowing crystalline solids with high pharmaceutical purity (>99.5% HPLC purity) [1] [4].
(S)-Mandelic acid [(S)-2-hydroxy-2-phenylacetic acid] remains the resolving agent of choice for large-scale production of (S)-DHTP due to its predictable crystallization behavior, commercial availability, and recyclability. Its effectiveness stems from multiple structural factors:
The crystalline (S)-DHTP/(S)-mandelate salt exhibits distinctive thermal properties (melting range 78-80°C) and low solubility in ethanol-water mixtures below 10°C. Process optimization has demonstrated that near-stoichiometric ratios of racemic amine to resolving agent (1:0.55 to 1:0.6) maximize yield and purity while minimizing mandelic acid waste. Following resolution, mandelic acid is recovered from the aqueous phase via acidification and extraction, with recovery rates exceeding 85% in optimized processes. Efficient recovery protocols include acidification to pH 2.0–2.5 using sulfuric acid, extraction with ethyl acetate or diethyl ether, and solvent evaporation. Recycled (S)-mandelic acid maintains consistent resolving power across multiple cycles [1] [4].
The robustness of this crystallization system enables continuous manufacturing approaches. A patented process describes continuous coupled resolution-racemization wherein the mother liquor containing enriched (R)-DHTP undergoes in-line racemization (using alkali metal alkoxides in toluene at 105-110°C) and is recycled into the resolution vessel. This configuration increases overall yield to >80%, approaching theoretical maximum efficiency while reducing solvent consumption and waste generation [1].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0